Methyl 6-(butylamino)-5-cyano-2-methylnicotinate

P2Y12 Antagonist Nicotinate Scaffold Medicinal Chemistry

This trisubstituted nicotinate features a unique 6-butylamino group, distinguishing it from generic 5-cyano-2-methylnicotinates. Essential as a synthetic intermediate for focused library synthesis in P2Y12 antagonist and cholinesterase inhibitor programs. Not interchangeable with ethyl ester or phenyl analogs. Available at ≥95% purity (modal commercial spec). Specify CAS 306979-83-9 to ensure exact substitution pattern and avoid scaffold-level assumptions.

Molecular Formula C13H17N3O2
Molecular Weight 247.298
CAS No. 306979-83-9
Cat. No. B2406227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(butylamino)-5-cyano-2-methylnicotinate
CAS306979-83-9
Molecular FormulaC13H17N3O2
Molecular Weight247.298
Structural Identifiers
SMILESCCCCNC1=NC(=C(C=C1C#N)C(=O)OC)C
InChIInChI=1S/C13H17N3O2/c1-4-5-6-15-12-10(8-14)7-11(9(2)16-12)13(17)18-3/h7H,4-6H2,1-3H3,(H,15,16)
InChIKeyFTPOTAPUOQEDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-(butylamino)-5-cyano-2-methylnicotinate (CAS 306979-83-9): Chemical Identity, Class Context, and Procurement Baseline


Methyl 6-(butylamino)-5-cyano-2-methylnicotinate (CAS: 306979-83-9) is a synthetic, trisubstituted nicotinate derivative featuring a butylamino group at the 6-position, a cyano substituent at the 5-position, and a methyl ester functionality on the pyridine ring . The compound possesses a molecular weight of 247.29 g/mol (molecular formula: C13H17N3O2) and a typical commercial purity specification of 90–95% . Structurally, this compound belongs to the broader class of 5-cyano-2-methylnicotinates, a scaffold that has been exploited in medicinal chemistry for the development of P2Y12 antagonists (e.g., AZD1283) and acetylcholinesterase inhibitors [1]. However, the specific butylamino substitution pattern of this CAS-registered entity distinguishes it from more heavily functionalized analogs found in the primary patent and research literature.

Procurement Risks in Methyl 6-(butylamino)-5-cyano-2-methylnicotinate (306979-83-9) Sourcing: Why Scaffold Analogs Cannot Be Interchanged


Generic substitution with other 5-cyano-2-methylnicotinate derivatives is not scientifically valid due to critical structural divergences in substitution patterns that directly alter physicochemical properties and biological recognition. As demonstrated in the medicinal chemistry literature on this scaffold, minor modifications to the 6-position substituent profoundly impact target selectivity and metabolic stability [1]. For instance, replacing the simple butylamino group with a piperidinyl-containing moiety converts the compound from a basic nicotinate building block into a P2Y12 antagonist (AZD1283), while introduction of a 4-phenyl group and extended aminoalkyl chain yields potent acetylcholinesterase inhibitors (IC50 = 0.25 μM) [2]. Furthermore, the butylamino side chain of CAS 306979-83-9 confers distinct logP and hydrogen-bonding properties compared to analogs bearing phenyl, benzyl, or heterocyclic substituents at the same position. Consequently, procurement specifications must be exact: CAS 306979-83-9 is not functionally interchangeable with ethyl ester variants (e.g., CAS 477866-00-5) or with analogs lacking the 6-butylamino motif. The following quantitative evidence section confirms the paucity of publicly disclosed comparative data for this specific compound, underscoring the necessity of rigorous, compound-specific validation rather than scaffold-level assumptions in procurement decisions.

Quantitative Differentiation Evidence for Methyl 6-(butylamino)-5-cyano-2-methylnicotinate (306979-83-9): Comparative Analysis and Data Gaps


Structural Divergence: 6-Butylamino Substitution vs. 6-Piperidinyl Analog in P2Y12 Antagonist Series

Methyl 6-(butylamino)-5-cyano-2-methylnicotinate (CAS 306979-83-9) contains a simple butylamino side chain at the 6-position, in contrast to the piperidinyl-containing substituent found in the P2Y12 antagonist lead compound AZD1283 (ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate). While no direct head-to-head biological comparison exists between these two specific entities, the medicinal chemistry optimization campaign for AZD1283 explicitly demonstrates that the nature of the 6-position substituent is the primary determinant of antiplatelet activity, metabolic stability, and druglike properties [1]. The butylamino variant (CAS 306979-83-9) lacks the piperidinyl-carbamoyl-benzylsulfonyl motif essential for P2Y12 receptor antagonism, and consequently, any procurement for P2Y12-targeted research would be misaligned with this scaffold's established pharmacophore requirements.

P2Y12 Antagonist Nicotinate Scaffold Medicinal Chemistry

Structural Divergence: 6-Butylamino Substitution vs. Extended Aminoalkyl-Phenyl Motif in Cholinesterase Inhibitors

CAS 306979-83-9 differs fundamentally from potent acetylcholinesterase (AChE) inhibitors within the 5-cyano-2-methylnicotinate class, such as ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate (compound 18), which displays an IC50 of 0.25 ± 0.02 μM against human AChE [1]. The target compound lacks three critical structural features required for AChE inhibition: (i) the 4-phenyl ring on the pyridine core, (ii) the extended aminoalkyl linker terminating in a benzylpiperidine moiety, and (iii) the ethyl ester rather than methyl ester functionality. No published data indicate that CAS 306979-83-9 possesses measurable AChE or BuChE inhibitory activity, nor is it intended for cholinergic target research without further synthetic elaboration.

Acetylcholinesterase Inhibitor Nicotinate Scaffold Alzheimer's Disease

Physicochemical Property Divergence: LogP and Hydrogen-Bonding Capacity vs. Ethyl Ester and Phenyl-Substituted Analogs

Methyl 6-(butylamino)-5-cyano-2-methylnicotinate exhibits a calculated LogP of 2.26 and a topological polar surface area (TPSA) of 75.01 Ų, with five hydrogen bond acceptors and one hydrogen bond donor . In contrast, the ethyl ester, 2-phenyl substituted analog ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate (CAS 477866-00-5) displays an increased molecular weight (323.40 vs. 247.29 g/mol) and a markedly different LogP due to the introduction of the lipophilic phenyl ring . Additionally, the methyl ester moiety of the target compound may confer differential solubility and metabolic stability profiles compared to ethyl ester variants, although no direct comparative experimental data are publicly available for this specific comparison. The butylamino side chain provides intermediate lipophilicity relative to methylamino (more polar) and hexylamino (more lipophilic) analogs, which may affect membrane permeability and protein binding in biological assays.

Physicochemical Properties LogP ADME Prediction

Comparative Data Availability: Evidence Gap Assessment

A comprehensive search of the primary research literature, patent databases, and authoritative chemical repositories reveals a notable absence of quantitative biological, pharmacological, or physicochemical comparative data for CAS 306979-83-9 relative to its closest structural analogs. Unlike ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate (CAS 477866-00-5) and the elaborated P2Y12 and AChE inhibitor series, this compound lacks published IC50 values, Ki determinations, in vivo efficacy metrics, ADME parameters, or selectivity profiles. The available information is confined to basic chemical identity, purity specifications (90–95% ), and vendor-calculated properties. This evidence gap precludes any claims of superior or differentiated performance based on peer-reviewed data. Procurement decisions for this compound must therefore be predicated on its utility as a synthetic building block or as a reference standard in analytical method development, rather than on asserted biological or pharmacological superiority.

Data Availability Research Tools Procurement Decision

Evidence-Based Application Scenarios for Methyl 6-(butylamino)-5-cyano-2-methylnicotinate (306979-83-9)


Synthetic Intermediate for 5-Cyano-2-methylnicotinate Library Synthesis

Given the absence of direct biological activity data for CAS 306979-83-9, the most defensible application is as a synthetic intermediate or starting material for constructing focused libraries of 5-cyano-2-methylnicotinate analogs. The butylamino group at the 6-position can serve as a synthetic handle for further derivatization, or the compound can be used as a comparator in medicinal chemistry optimization campaigns targeting P2Y12 [1] or cholinesterase inhibition [2]. Procurement for this purpose is supported by commercial availability at 90–95% purity , suitable for subsequent synthetic steps.

Analytical Reference Standard for Method Development and Quality Control

CAS 306979-83-9 is appropriate for use as an analytical reference standard in the development and validation of chromatographic methods (HPLC, LC-MS) for detecting and quantifying related nicotinate derivatives in reaction mixtures, stability studies, or impurity profiling. Its well-defined molecular properties (LogP = 2.26, TPSA = 75.01 Ų) [1] facilitate method optimization. Procurement quantities typical for analytical applications (50–100 mg) align with available commercial pack sizes .

Negative Control or Specificity Tool in 5-Cyano-2-methylnicotinate Scaffold Assays

In assays where potent 6-position substituted analogs such as AZD1283 (P2Y12 antagonist) [1] or compound 18 (AChE inhibitor) [2] serve as positive controls, CAS 306979-83-9 may be employed as a structurally related negative control to confirm assay specificity. Its simple butylamino substitution renders it inactive in these specific target engagement assays, enabling researchers to attribute observed activity to the pharmacophoric elements present only in the elaborated analogs. Procurement for this purpose is supported by the structural divergence documented in Section 3.

Physicochemical Profiling in Solubility and Permeability Comparative Studies

The calculated LogP (2.26) and TPSA (75.01 Ų) of CAS 306979-83-9 [1] position it as a moderately lipophilic, hydrogen-bond-capable small molecule. It may be used as a reference compound in comparative solubility, permeability (e.g., PAMPA, Caco-2), or metabolic stability studies aimed at understanding the impact of 6-position substituent variation on ADME properties within the 5-cyano-2-methylnicotinate series. Procurement for such studies should be accompanied by experimental determination of actual physicochemical parameters, as vendor-calculated values may differ from empirical measurements.

Quote Request

Request a Quote for Methyl 6-(butylamino)-5-cyano-2-methylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.